

Core Compound Specifications and Physicochemical Properties

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Compound of Interest

Compound Name:	<i>Tert-butyl 4-cyanophenylcarbamate</i>
Cat. No.:	B136591

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Tert-butyl 4-cyanophenylcarbamate, also widely known as N-Boc-4-aminobenzonitrile, is a stable, crystalline solid at room temperature. Its structure incorporates a key amine-protecting group, the tert-butoxycarbonyl (Boc) group, attached to the 4-aminobenzonitrile core. This strategic protection is fundamental to its utility in multi-step synthesis.

Property	Value	Source(s)
CAS Number	143090-18-0	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂	[2] [4]
Molecular Weight	218.25 g/mol	[2] [4]
IUPAC Name	tert-butyl N-(4-cyanophenyl)carbamate	[2]
Synonyms	N-Boc-4-aminobenzonitrile, tert-Butyl (4-cyanophenyl)carbamate	
Appearance	Off-white to white solid/needles	[5] [6]
Melting Point	105 - 123 °C (Varies with purity)	[5]
SMILES	CC(C) (C)OC(=O)NC1=CC=C(C=C1) [2] C#N	
InChIKey	CPIRTCVNDVQQLE- UHFFFAOYSA-N	[2]

The Strategic Imperative of Boc Protection

In complex organic synthesis, controlling the reactivity of functional groups is paramount. The primary amino group of 4-aminobenzonitrile is a potent nucleophile, readily participating in a wide array of reactions.[\[7\]](#) While advantageous, this high reactivity can be detrimental when chemical transformations are desired at other sites on the molecule.

The tert-butoxycarbonyl (Boc) group serves as an effective "mask," temporarily converting the highly reactive amine into a carbamate. This transformation has two critical consequences:

- Reactivity Attenuation: The carbamate is significantly less nucleophilic and basic than the parent amine, preventing unwanted side reactions.

- Orthogonal Stability: The Boc group is exceptionally stable under basic, nucleophilic, and reductive conditions, allowing for a broad range of chemical modifications on other parts of the molecule.^[8] It is, however, designed for facile removal under specific acidic conditions.^[9]

This protection-deprotection strategy is a cornerstone of modern synthesis, enabling chemists to execute complex reaction sequences with high fidelity and yield.



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Fig. 1: The Boc protection/deprotection cycle.

Synthesis and Purification Protocol

The most common and efficient method for preparing **tert-butyl 4-cyanophenylcarbamate** is the reaction of 4-aminobenzonitrile with di-tert-butyl dicarbonate, often referred to as (Boc)₂O.^[10] The reaction proceeds smoothly in the presence of a base.

Experimental Protocol: N-tert-butoxycarbonylation of 4-Aminobenzonitrile

Causality: The base (e.g., triethylamine or DMAP) is crucial for deprotonating the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of $(\text{Boc})_2\text{O}$. The choice of solvent, typically an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), facilitates the dissolution of reactants without interfering with the reaction mechanism.

Step-by-Step Methodology:

- **Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzonitrile (1.0 eq).
- **Dissolution:** Add anhydrous Dichloromethane (DCM) to dissolve the starting material completely.
- **Reagent Addition:** Add di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) (1.05 - 1.2 eq) to the solution. A slight excess ensures complete consumption of the starting amine.
- **Catalysis:** Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine (1.5 eq).
- **Reaction:** Stir the mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine spot is no longer visible.
- **Workup:** Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure product.

Fig. 2: Workflow for the synthesis of **Tert-butyl 4-cyanophenylcarbamate**.

Analytical & Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow.[11] A combination of spectroscopic methods provides a complete structural picture.

Technique	Expected Observations
¹ H NMR	(DMSO-d6, 600 MHz) δ (ppm): 9.90 (s, 1H, N-H), 7.71 (d, 2H, Ar-H), 7.63 (d, 2H, Ar-H), 1.48 (s, 9H, C(CH ₃) ₃).[12]
¹³ C NMR	(CDCl ₃ , 101 MHz) δ (ppm): Key signals for carbonyl (C=O), aromatic carbons, nitrile (C≡N), and tert-butyl carbons.[12]
IR (Infrared)	Characteristic absorption bands: N-H stretch (~3300-3400 cm ⁻¹), C=O stretch of carbamate (~1700-1725 cm ⁻¹), C≡N stretch (~2220-2230 cm ⁻¹).
MS (Mass Spec)	ESI-MS: Expected m/z for [M+H] ⁺ or [M+Na] ⁺ . Molecular Weight: 218.25.
Purity (HPLC)	A single major peak indicating high purity, typically >97%. [11]

Rationale for Analysis:

- ¹H NMR confirms the presence and ratio of different types of protons (amide, aromatic, aliphatic). The large singlet integrating to 9 protons is a definitive signature of the t-butyl group.
- ¹³C NMR provides a map of the carbon skeleton.
- IR Spectroscopy is a rapid method to confirm the presence of the key functional groups: the N-H and C=O of the carbamate and the nitrile group.
- Mass Spectrometry verifies the molecular weight of the compound, confirming the correct molecular formula.[13]

- HPLC is the gold standard for quantifying purity, essential for applications in drug development where impurity profiles must be strictly controlled.[11]

Key Synthetic Applications

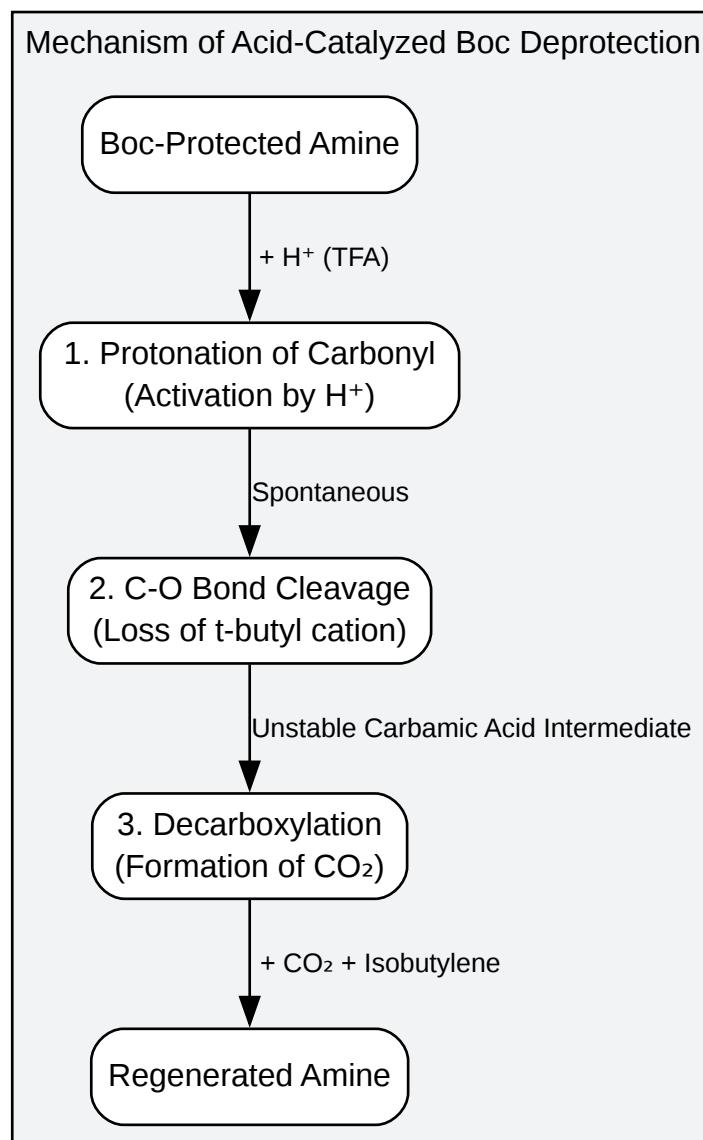
The primary function of **tert-butyl 4-cyanophenylcarbamate** is to serve as a stable precursor to the 4-aminobenzonitrile moiety, which can be unveiled at the desired stage of a synthesis.

Protocol: Acid-Catalyzed Boc Deprotection

Causality: The Boc group is cleaved under acidic conditions due to the stability of the resulting tert-butyl cation.[14] Strong acids like Trifluoroacetic acid (TFA) protonate the carbamate's carbonyl oxygen, initiating the cleavage. The reaction generates the free amine, carbon dioxide, and isobutylene (from the deprotonation of the t-butyl cation).[9]

Step-by-Step Methodology:

- Setup: Dissolve **tert-butyl 4-cyanophenylcarbamate** (1.0 eq) in a suitable solvent such as Dichloromethane (DCM).
- Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add Trifluoroacetic acid (TFA) (5-10 eq) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
- Workup: Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
- Neutralization: Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic, which neutralizes any remaining acid and liberates the free amine.
- Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate to yield the deprotected product, 4-aminobenzonitrile.



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Fig. 4: General workflow for using the title compound in PARP inhibitor synthesis.

Safety, Handling, and Storage

Proper handling of **tert-butyl 4-cyanophenylcarbamate** is essential for laboratory safety.

Aspect	Guideline	Source(s)
GHS Classification	Warning. Acute Toxicity 4, Oral (H302: Harmful if swallowed). May cause skin, eye, and respiratory irritation (H315, H319, H335).	[2][4]
Personal Protective Equipment (PPE)	Wear chemical safety goggles, a lab coat, and nitrile gloves.	[5]
Handling	Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing.	[5][15]
First Aid	Eyes: Rinse with plenty of water for at least 15 minutes. Skin: Wash off with soap and water. Ingestion: Do not induce vomiting; seek medical attention.	[16]
Storage	Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Recommended storage at 2-8°C.	[16][17]

Conclusion

Tert-butyl 4-cyanophenylcarbamate (CAS 143090-18-0) is more than a simple chemical; it is a strategic tool that enables precision and control in the synthesis of complex, high-value molecules. Its utility is rooted in the robust and reliable nature of the Boc protecting group, which allows chemists to mask the reactivity of an aromatic amine while performing chemistry elsewhere. The straightforward protocols for its synthesis and subsequent deprotection, combined with its stability, make it an indispensable intermediate for researchers in drug

discovery and materials science. A thorough understanding of its properties, handling, and reaction kinetics is crucial for leveraging its full potential in advancing chemical innovation.

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